1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Pharmaceutical impurity profiling Reversed-phase HPLC Relative retention time (RRT)

1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, catalogued as Cabozantinib Impurity 25 (or synonymously as Cabozantinib Impurity 1/2), is a cyclopropane-1-carboxylic acid derivative bearing an ortho-fluorophenyl carbamoyl substituent (C₁₁H₁₀FNO₃, MW 223.20). It is a fully characterized impurity of the multikinase inhibitor cabozantinib and is also described as an advanced key intermediate in the preparation of cabozantinib-related analogs.

Molecular Formula C11H10FNO3
Molecular Weight 223.2 g/mol
CAS No. 918642-61-2
Cat. No. B1441425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid
CAS918642-61-2
Molecular FormulaC11H10FNO3
Molecular Weight223.2 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)NC2=CC=CC=C2F)C(=O)O
InChIInChI=1S/C11H10FNO3/c12-7-3-1-2-4-8(7)13-9(14)11(5-6-11)10(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16)
InChIKeyWSDNYZVNBWULFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (CAS 918642-61-2): Impurity Standard and Key Intermediate for Cabozantinib-Related Analytical and Synthetic Workflows


1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid, catalogued as Cabozantinib Impurity 25 (or synonymously as Cabozantinib Impurity 1/2), is a cyclopropane-1-carboxylic acid derivative bearing an ortho-fluorophenyl carbamoyl substituent (C₁₁H₁₀FNO₃, MW 223.20) [1]. It is a fully characterized impurity of the multikinase inhibitor cabozantinib and is also described as an advanced key intermediate in the preparation of cabozantinib-related analogs [2]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and is intended for use as an analytical reference standard in method development, method validation (AMV), quality control (QC), and ANDA submissions .

Why Impurity 25 Cannot Be Replaced by Other Fluorophenyl Cyclopropane Isomers in Cabozantinib Analytical Methods and Reference Standard Procurement


Cabozantinib impurity profiles contain structurally close fluorophenyl cyclopropane derivatives that differ only in the position of the fluorine substituent on the phenyl ring (ortho, meta, para) or in its absence [1][2]. These positional isomers—Impurity 25 (2-fluoro, CAS 918642-61-2), Impurity 32 (3-fluoro, CAS 1247859-37-5), and Impurity 9 (4-fluoro, CAS 849217-48-7)—are not interchangeable because reversed-phase HPLC methods, LC-MS/MS transitions, and pharmacopeial monograph specifications discriminate them based on distinct retention times, mass fragmentation patterns, and relative response factors [3][4]. Substituting the ortho-fluoro reference standard with a meta- or para-fluoro congener would lead to inaccurate impurity quantitation, failed system suitability, and potential regulatory non-compliance during ANDA or DMF review. The quantitative evidence below establishes exactly why the 2-fluorophenyl variant must be specified and procured as a discrete entity.

Quantitative Differentiation of 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid from Its Closest Isomeric and Des-Fluoro Analogs


Ortho-Fluoro Substitution Confers Distinct HPLC Retention Relative to Meta- and Para-Isomers Under Validated Pharmacopeial Conditions

In a validated stability-indicating RP-HPLC method for cabozantinib-related substances (X-Bridge C18, 150×4.6 mm, 3.5 µm; mobile phase A: 0.1% orthophosphoric acid; mobile phase B: acetonitrile; gradient elution; 1.0 mL/min; detection at 216 nm), specified impurities are separated with well-resolved peaks and characteristic relative retention times (RRTs) [1]. While the published study primarily reports RRTs for two other cabozantinib impurities (RRT ≈ 1.13 and 1.58 relative to the API peak at 4.15 min), the chromatographic system is demonstrated to resolve structurally similar fluorophenyl amide impurities based on the position of the fluorine substituent [1]. The ortho-fluoro substitution on the phenyl ring of Impurity 25 produces a distinct electronic environment and steric hindrance around the amide bond, leading to a unique retention time that differs from the meta-fluoro (Impurity 32) and para-fluoro (Impurity 9) congeners—a necessity for accurate peak identification and quantitation in regulatory impurity methods [2].

Pharmaceutical impurity profiling Reversed-phase HPLC Relative retention time (RRT)

Structural Distinction as the 2-Fluoro Regioisomer Enables Specific MS/MS Transitions for LC-MS Impurity Methods

The ortho-fluoro substitution pattern yields a characteristic mass fragmentation pathway distinct from the meta- and para-fluorophenyl isomers [1]. In the degradation kinetics study of cabozantinib by LC/TOF-MS and LC-MS/MS, the major oxidative degradant and other impurities were identified based on unique MS/MS spectra, demonstrating that positional isomers are distinguishable by their fragmentation patterns [1]. The 2-fluorophenyl isomer (Impurity 25) possesses the INChI Key WSDNYZVNBWULFS-UHFFFAOYSA-N and canonical SMILES O=C(C1(CC1)C(O)=O)NC2=CC=CC=C2F, which differ from the 3-fluoro (LPWTYNCDRVZJMN-UHFFFAOYSA-N) and 4-fluoro (O=C(C1(CC1)C(O)=O)NC2=CC=C(F)C=C2) variants . These structural differences produce distinct precursor-to-product ion transitions (MRM) in LC-MS/MS assays, mandating the use of the authentic 2-fluoro standard for method setup and calibration [2].

LC-MS/MS impurity identification Mass fragmentation Regioisomer differentiation

Regulatory-Compliant Purity Specification (≥98%) and Characterization Package Support ANDA/DMF Filing Requirements

Cabozantinib Impurity 25 (1-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid) is supplied with a purity specification of ≥98% as determined by HPLC, accompanied by a full Certificate of Analysis (CoA) that includes NMR, MS, and HPLC data compliant with ICH Q7 and regulatory guidelines . In contrast, the 3-fluoro isomer (Impurity 32) is offered by some suppliers at 97% purity, while the des-fluoro analog (Impurity 24) is available but lacks the fluorine atom required for specific impurity tracking [1]. The comprehensive characterization package—including ¹H/¹³C NMR, HRMS, HPLC purity, and residual solvent analysis—is consistent with ISO 17034 and pharmacopeial (USP/EP) reference standard requirements, making Impurity 25 suitable for direct use in ANDA, NDA, and DMF submissions .

Reference standard purity Regulatory compliance Certificate of Analysis

Ortho-Fluoro Intermediate Enables Synthesis of Cabozantinib Analogs with Specific 2-Fluorophenyl Pharmacophore Modifications

1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid is designated as an advanced key intermediate for the preparation of cabozantinib-related analogs that incorporate an ortho-fluorophenyl amide moiety rather than the para-fluorophenyl amide found in the parent drug . The patent literature for cabozantinib synthesis describes the use of 1-(4-fluoro-phenylcarbamoyl)-cyclopropane carboxylic acid (the para-isomer) as the direct intermediate, underscoring that the ortho-fluoro variant serves a distinct role in the synthesis of analogs with modified pharmacophore geometry [1]. The carboxylic acid functionality allows activation and coupling to diverse amine-bearing quinoline scaffolds, providing synthetic versatility that the corresponding des-fluoro or meta-fluoro intermediates cannot replicate without altering the biological target engagement profile [2].

Medicinal chemistry Kinase inhibitor analogs Structure-activity relationship (SAR)

High-Value Application Scenarios for 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid in Pharmaceutical Analytical and Medicinal Chemistry Workflows


Impurity Reference Standard for HPLC Method Validation in ANDA Filings for Cabozantinib Generic Products

Generic pharmaceutical manufacturers developing HPLC methods for the determination of related substances in cabozantinib tablets or API require the 2-fluoro impurity standard to establish system suitability, demonstrate specificity, and accurately quantify this potential process-related impurity. The validated RP-HPLC method reported in the Indian Journal of Pharmaceutical Sciences confirms that fluorophenyl amide impurities are well resolved and amenable to quantitation with appropriate reference standards [1]. Using the correct ortho-fluoro standard ensures that the Impurity 25 peak is correctly assigned and that the method meets ICH Q2(R1) validation criteria for specificity, linearity, and accuracy in the 0.05–0.15% reporting threshold range.

LC-MS/MS Method Development for Identification and Quantitation of Trace-Level Cabozantinib Impurities in Stability Studies

Forced degradation studies of cabozantinib (acidic, basic, oxidative, thermal, photolytic) have shown that multiple degradation products form, and their identification requires authentic standards for comparison of retention times and mass spectra [1]. The 2-fluoro impurity standard serves as a critical reference for LC/TOF-MS and LC-MS/MS experiments to confirm the identity of the ortho-fluoro degradant or process impurity, particularly when establishing mass fragmentation pathways and optimizing MRM transitions for ultra-trace quantitation in stability-indicating methods.

Synthesis of Ortho-Fluorophenyl Cabozantinib Analogs for Kinase Selectivity Profiling

Medicinal chemistry teams exploring the SAR of cabozantinib's fluorophenyl amide moiety use 1-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid as a key building block [1]. The carboxylic acid is activated (e.g., via EDCl) and coupled with 4-(quinolin-4-yloxy)aniline scaffolds to yield ortho-fluoro analogs, which can then be evaluated for altered inhibition profiles against MET, VEGFR2, AXL, and RET kinases. This specific building block enables access to a chemical space that the para-fluoro intermediate cannot provide, facilitating the discovery of analogs with potentially differentiated kinase selectivity or pharmacokinetic properties.

Pharmacopeial Reference Standard Qualification and CoA Traceability for QC Release Testing

Quality control laboratories performing batch release testing of cabozantinib API require well-characterized impurity reference standards that are traceable to pharmacopeial monographs (USP or EP). Suppliers of 1-[(2-fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid provide detailed Certificates of Analysis including HPLC purity (≥98%), NMR, and MS data [1]. Because the compound is offered with the option for further traceability against official pharmacopeial standards, it can directly support QC release workflows, stability study protocols, and regulatory inspections, reducing the burden of in-house standard qualification.

Quote Request

Request a Quote for 1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.